molecular formula C13H18N4O2S B11502440 Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate

Cat. No.: B11502440
M. Wt: 294.38 g/mol
InChI Key: RTTZPUULEOJLMY-UHFFFAOYSA-N
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Description

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate typically involves the condensation of aminoguanidine with ethyl benzoylacetate to form 3-amino-1,2,4-triazole. This intermediate is then further condensed with ethyl butanoate under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

ethyl 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]butanoate

InChI

InChI=1S/C13H18N4O2S/c1-5-10(11(18)19-6-2)20-13-15-12-14-8(3)7-9(4)17(12)16-13/h7,10H,5-6H2,1-4H3

InChI Key

RTTZPUULEOJLMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

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